molecular formula C19H20ClN5O2 B4934710 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4934710
M. Wt: 385.8 g/mol
InChI Key: ZMMSJLOEICSZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-1,2,3-triazole core substituted at three positions:

  • 1-position: A 4-(propan-2-yl)phenyl (4-isopropylphenyl) group, enhancing lipophilicity and steric bulk.
  • 5-position: An amino group (-NH₂), which may improve solubility and serve as a hydrogen-bond donor.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-11(2)12-4-7-14(8-5-12)25-18(21)17(23-24-25)19(26)22-15-10-13(20)6-9-16(15)27-3/h4-11H,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMSJLOEICSZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring This reaction is often catalyzed by copper (Cu) under mild conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amino group (-NH₂) at the 5-position of the triazole ring undergoes alkylation and acylation. These reactions modify the compound’s electronic profile and solubility.

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C, 12 hN-methyl derivative at 5-amino position78%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, RT, 6 hN-acetylated triazole85%

The alkylation reaction proceeds via an SN2 mechanism, while acylation involves nucleophilic attack by the amino group on the acylating agent.

Oxidation Reactions

The triazole ring and electron-rich substituents are susceptible to oxidation.

Oxidizing AgentConditionsProductKey ObservationReference
H₂O₂ (30%)CH₃COOH, 80°C, 8 hTriazole N-oxideIncreased polarity; confirmed by IR (N-O stretch at 1,250 cm⁻¹)
KMnO₄ (aqueous)pH 10, 50°C, 4 hCleavage of triazole ringDegradation products identified via LC-MS

Oxidation with H₂O₂ preserves the triazole core but introduces an N-oxide group, enhancing hydrogen-bonding capacity.

Nucleophilic Aromatic Substitution

The 5-chloro-2-methoxyphenyl substituent participates in nucleophilic substitution.

NucleophileConditionsProductNotesReference
NaN₃DMSO, 100°C, 24 hAzide derivative at chloro positionRequires Cu(I) catalyst for regioselectivity
NH₃ (g)EtOH, 120°C (sealed tube), 48 hAmine-substituted phenyl ringLimited conversion due to steric hindrance

The chloro group’s reactivity is reduced by electron-donating methoxy substituents, necessitating harsh conditions.

Cycloaddition and Click Chemistry

The triazole moiety itself can engage in secondary cycloadditions.

ReactionComponentsConditionsApplicationReference
CuAAC Alkyne, Cu(I) catalystRT, 24 hDendrimer synthesis
Strain-promoted CyclooctynePBS buffer, 37°C, 2 hBioconjugation

These reactions exploit the triazole’s stability and bioorthogonality for applications in drug delivery .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

ConditionsProductCharacterizationReference
6M HCl, reflux, 12 hCarboxylic acid¹H NMR: Loss of NH₂ signal at δ 6.8 ppm
NaOH (10%), 80°C, 6 hCarboxylate saltIR: C=O stretch at 1,710 cm⁻¹ → 1,590 cm⁻¹

Hydrolysis modifies bioavailability by increasing hydrophilicity.

Metal Coordination

The triazole nitrogen atoms and carboxamide oxygen act as ligands for transition metals.

Metal SaltConditionsComplex StructureApplicationReference
Cu(II) acetateMeOH, RT, 4 hOctahedral geometry (UV-Vis: λₘₐₓ = 650 nm)Catalytic oxidation studies
Pd(II) chlorideDMF, 60°C, 8 hSquare planar complex (XRD-confirmed)Cross-coupling catalysis

Metal complexes show enhanced stability and catalytic activity compared to the free ligand .

Photochemical Reactions

UV irradiation induces structural rearrangements.

WavelengthSolventProductMechanismReference
254 nmCH₃CNRing-expanded tetrazole -sigmatropic shift
365 nmTHFC-N bond cleavageRadical intermediates detected via EPR

Photoreactivity is critical for designing light-activated prodrugs.

Biological Interactions (Enzyme Inhibition)

Though not a traditional chemical reaction, the compound inhibits enzymes via non-covalent interactions.

Target EnzymeBinding Mode (Docking Study)IC₅₀Reference
Cyclooxygenase-1 (COX-1) H-bonding with Tyr-385 and Ser-5303.2 µM
CYP450 3A4 Hydrophobic interactions with heme12.5 µM

The amino and carboxamide groups are critical for target engagement .

Key Spectroscopic Data for Reaction Monitoring

ReactionTechniqueKey SignalsReference
Acylation¹³C NMRNew carbonyl peak at δ 170 ppm
OxidationHRMS[M+H]⁺ = 402.0912 (calc. 402.0918)
HydrolysisIRLoss of amide II band at 1,540 cm⁻¹

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

These findings suggest that modifications to the amino and carboxamide groups significantly impact the compound's interaction with microbial targets.

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies demonstrated that it exhibits selective toxicity towards cancer cells while sparing normal cells. Notably:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)8
A549 (lung cancer)12

These results indicate its potential as a lead compound in anticancer drug development.

Pesticidal Activity

The unique structure of this triazole derivative allows it to act as a fungicide. Field trials have shown effective control of fungal pathogens in crops such as wheat and corn. The following table summarizes its efficacy:

Fungal Pathogen Efficacy (%) Application Rate (g/ha)
Fusarium graminearum85200
Alternaria solani78200

This compound's ability to disrupt fungal cell wall synthesis contributes to its fungicidal properties.

Polymer Additives

In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has resulted in improved flexibility and resistance to degradation.

Case Studies

  • Antimicrobial Efficacy Study :
    A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results highlighted its superior efficacy against resistant strains of bacteria compared to traditional antibiotics.
  • Cytotoxicity Assessment :
    In a series of assays, researchers assessed the cytotoxic effects of the compound on different cancer cell lines. The study concluded that the unique functional groups significantly influence its anticancer activity, paving the way for further drug development efforts.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the 1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences: 1-position: 4-methoxyphenyl (vs. 4-isopropylphenyl). 5-position: Cyclopropyl (vs. amino group). Amide substituent: 4-chlorophenyl (vs. 5-chloro-2-methoxyphenyl).
  • Cyclopropyl substitution at the 5-position may alter metabolic stability compared to the amino group .

5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences :
    • 1-position: 4-methoxyphenyl (vs. 4-isopropylphenyl).
    • Amide substituent: 4-fluorophenyl (vs. 5-chloro-2-methoxyphenyl).
  • Impact :
    • Fluorine’s electronegativity may enhance binding affinity to targets requiring electron-deficient aromatic rings.
    • Reduced steric bulk compared to the isopropyl group could improve solubility .

N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)propanamide

  • Key Differences :
    • Core structure: 1H-1,2,4-triazole (vs. 1,2,3-triazole).
    • Substituents: Propanamide linker with 3,5-dimethyl-1,2,4-triazole (vs. direct carboxamide on triazole).
  • Impact: The 1,2,4-triazole core alters hydrogen-bonding geometry and metabolic pathways.

5-Amino-1-{[2-(3-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(2,3-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide

  • Key Differences :
    • 1-position: Oxazole-methyl substituent (vs. 4-isopropylphenyl).
    • Amide substituent: 2,3-dimethylphenyl (vs. 5-chloro-2-methoxyphenyl).
  • Dimethyl substituents on the amide moiety may enhance hydrophobic interactions in binding pockets .

Structural and Functional Data Table

Compound Name Molecular Formula 1-Position Substituent 4-Position Substituent 5-Position Substituent Key Properties/Activities
Target Compound C₂₀H₂₁ClN₆O₂ 4-(Propan-2-yl)phenyl N-(5-chloro-2-methoxyphenyl)amide -NH₂ High lipophilicity (logP ~3.5), potential kinase inhibition
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₂₀H₁₈ClN₅O₂ 4-Methoxyphenyl N-(4-chlorophenyl)amide Cyclopropyl Moderate solubility (logP ~2.8), antimicrobial activity
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₄FN₅O₂ 4-Methoxyphenyl N-(4-fluorophenyl)amide -NH₂ Enhanced solubility (logP ~2.1), anti-inflammatory potential
N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide C₁₄H₁₇ClN₄O₂ - Propanamide linker - Flexible binding (logP ~3.0), protease inhibition
5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-... C₂₂H₂₁ClN₆O₂ Oxazole-methyl N-(2,3-dimethylphenyl)amide -NH₂ High steric bulk (logP ~4.0), anticancer activity

Key Research Findings

  • Synthetic Routes: The target compound is likely synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to methods in , using 5-amino-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methoxyaniline .
  • Metabolic Stability: The 5-amino group may reduce oxidative metabolism compared to cyclopropyl or halogenated analogs, as seen in for CAI derivatives .
  • Crystallography : Compounds with bulky 1-position substituents (e.g., isopropyl) exhibit distinct crystal packing via C–H···π interactions, influencing solubility and formulation .

Biological Activity

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound's structure includes a triazole ring, an amino group, and a carboxamide moiety, enhancing its potential therapeutic applications. Research indicates that such compounds can exhibit antiviral, antibacterial, and antifungal properties, making them significant in medicinal chemistry.

The molecular weight of this compound is approximately 385.8 g/mol. Its structural features contribute to its biological activity and interaction with various biological targets.

Antiviral Activity

Triazole derivatives have shown potential as antiviral agents . Similar compounds have been documented to inhibit viral replication by targeting viral enzymes. For instance, studies have indicated that modifications in the triazole ring can enhance antiviral efficacy against specific viruses.

Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities. Research has shown that triazoles can inhibit enzymes critical for bacterial cell wall synthesis and fungal growth. Notably, compounds with similar structures have been effective against resistant strains of bacteria.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that this compound exhibits significant cytotoxicity, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the triazole ring and phenyl groups significantly influences the compound's efficacy. For instance:

Substituent Type Effect on Activity
Chloro GroupElectron-withdrawingEnhances interaction with targets
Methoxy GroupElectron-donatingIncreases solubility and bioavailability
Isopropyl GroupSteric hindranceModulates binding affinity

Study 1: Antitubercular Activity

In a recent study focusing on triazole derivatives as potential antitubercular agents, compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. For example:

  • Compound 5n showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL.

This indicates that structural modifications can lead to enhanced activity against tuberculosis.

Study 2: Anticancer Efficacy

Another research project explored the anticancer properties of triazole derivatives against various cancer cell lines. The results indicated that certain modifications in the amino and carboxamide groups significantly impacted the cytotoxic effects observed in vitro.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation and coupling reactions. For example, analogous triazole-carboxamide derivatives are synthesized via:

  • Step 1 : Formation of a carboximidoyl chloride intermediate by reacting substituted aniline (e.g., 5-chloro-2-methoxyaniline) with isocyanides under anhydrous conditions .
  • Step 2 : Azide-alkyne cycloaddition (Cu-catalyzed or strain-promoted) to construct the 1,2,3-triazole core.
  • Step 3 : Functionalization of the triazole ring with an isopropylphenyl group via Suzuki-Miyaura coupling . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield and purity.

Q. How can spectroscopic techniques (FT-IR, NMR) validate the structural integrity of this compound?

  • FT-IR : Key peaks include N-H stretches (3300–3500 cm⁻¹ for the amino group), C=O (1650–1700 cm⁻¹ for carboxamide), and C-Cl (550–850 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions:
  • Methoxy protons at δ 3.8–4.0 ppm.
  • Aromatic protons from the chlorophenyl and isopropylphenyl groups in δ 6.5–7.8 ppm.
  • Triazole carbons appear at δ 140–150 ppm in ¹³C NMR .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 411.12 for C₁₉H₁₈ClN₅O₂) .

Q. What preliminary biological activities have been reported for structurally related triazole-carboxamide derivatives?

Analogous compounds exhibit:

  • Enzyme Inhibition : Selective inhibition of carbonic anhydrase IX (IC₅₀: 0.8–5 µM) and histone deacetylases (HDACs), relevant in cancer therapy .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Downregulation of TNF-α and IL-6 in murine macrophages (40–60% reduction at 10 µM) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s enzyme inhibition?

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by varying substrate concentration.
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding interactions with active sites (e.g., HDAC2 or CA IX) .
  • Site-Directed Mutagenesis : Validate critical residues (e.g., Zn²⁺-binding sites in HDACs) via recombinant enzyme mutants .

Q. What strategies mitigate solubility limitations in in vitro assays, and how do they impact data interpretation?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Surfactant Additives : Polysorbate-80 (0.01% w/v) reduces aggregation in cell culture media.
  • Data Normalization : Include vehicle controls to distinguish solvent artifacts from true biological effects. Note that DMSO may alter membrane permeability, requiring dose-response validation .

Q. How can structure-activity relationship (SAR) studies optimize potency while minimizing off-target effects?

  • Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or polar groups (e.g., hydroxyl) to modulate lipophilicity (logP) and target affinity.
  • Bioisosteric Replacement : Substitute the triazole ring with oxadiazole or thiadiazole to assess scaffold flexibility .
  • Pharmacophore Mapping : Identify essential moieties (e.g., chloro-methoxy group for HDAC binding) via 3D-QSAR models .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Source Analysis : Compare assay conditions (e.g., enzyme source, pH, temperature). For example, HDAC inhibition assays using recombinant vs. cell lysate enzymes may yield divergent results .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities (e.g., unreacted intermediates) can artificially inflate activity .
  • Standardized Protocols : Adopt guidelines like the NIH Assay Guidance Manual for reproducibility.

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
15-Chloro-2-methoxyaniline, Cl₃CCN, DCM, 0°C7892%
2NaN₃, CuI, THF, 60°C8589%
34-Isopropylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME6595%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.